

CAS number for 3-Aminothietane 1,1-dioxide hydrochloride

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Compound of Interest

Compound Name: 3-Aminothietane 1,1-dioxide hydrochloride

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An In-Depth Technical Guide to **3-Aminothietane 1,1-dioxide Hydrochloride**: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **3-Aminothietane 1,1-dioxide hydrochloride**, a saturated heterocyclic compound of increasing importance in medicinal chemistry. The thietane dioxide motif is recognized as a valuable bioisosteric replacement for commonly used groups, offering improvements in physicochemical properties such as solubility and metabolic stability. This document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and its strategic application in drug development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical scaffold in the design of novel therapeutics.

Chemical Identity and Physicochemical Properties

3-Aminothietane 1,1-dioxide hydrochloride is a crystalline solid that serves as a key intermediate and building block. The central four-membered thietane ring is conformationally constrained, and the sulfone group acts as a strong hydrogen bond acceptor, enhancing aqueous solubility. The primary amine provides a versatile synthetic handle for further molecular elaboration.

Table 1: Physicochemical and Identification Properties

Property	Value	Source
CAS Number	1422344-24-8	[1]
Molecular Formula	C ₃ H ₈ CINO ₂ S	N/A
Molecular Weight	157.62 g/mol	N/A
IUPAC Name	1,1-Dioxothietan-3-amine hydrochloride	N/A
Appearance	White to off-white solid	N/A
Storage Temperature	Room Temperature, under inert atmosphere	[1]

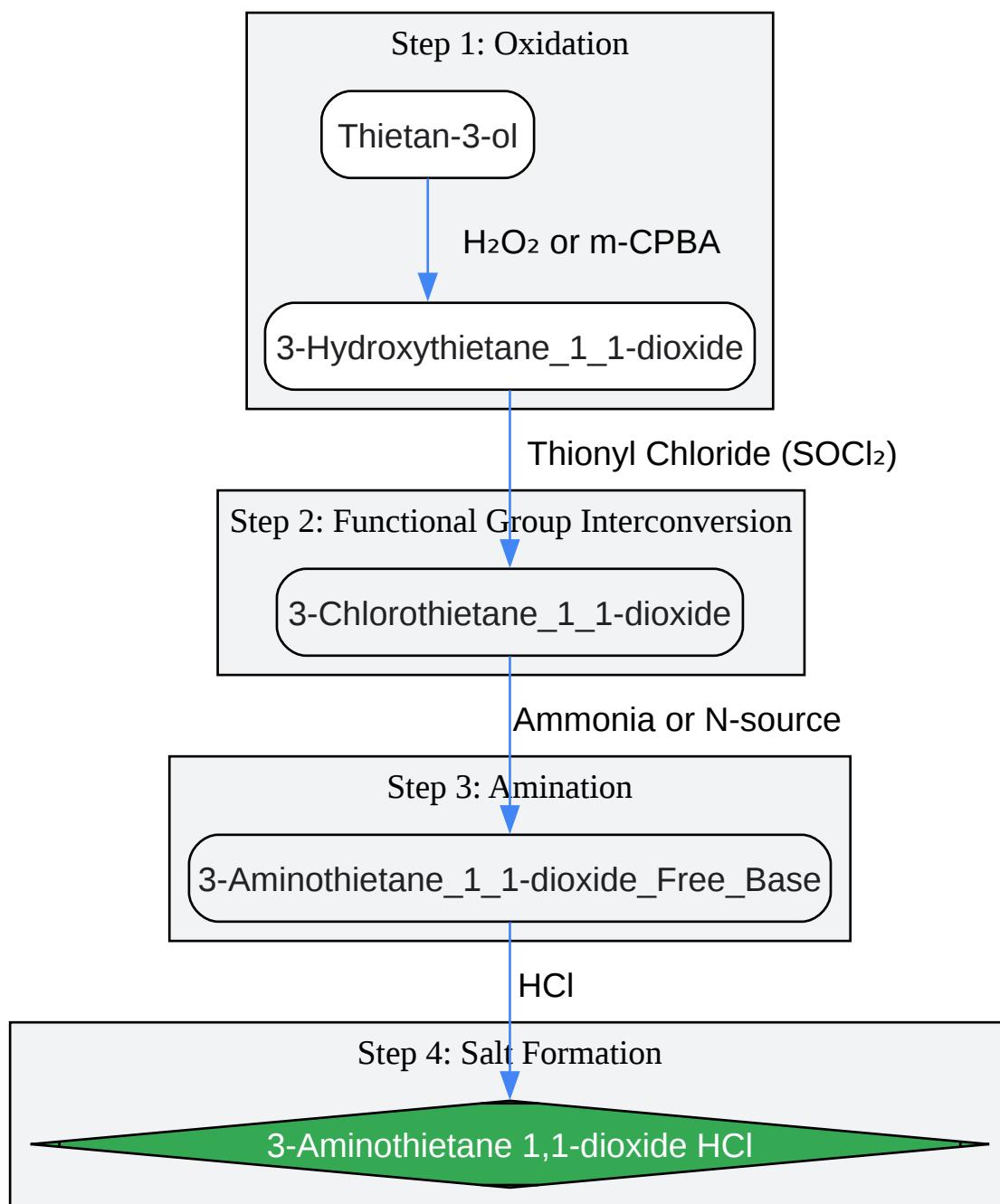
Synthesis and Mechanistic Considerations

The synthesis of **3-aminothietane 1,1-dioxide hydrochloride** typically originates from precursors like 3-hydroxythietane. The general strategy involves the oxidation of the thietane sulfide to the corresponding sulfone, followed by the introduction of the amino functionality.

General Synthesis Workflow

The conversion of a thietane precursor to the final amine hydrochloride salt involves a multi-step process. A common pathway begins with the oxidation of a suitable thietan-3-ol derivative. The hydroxyl group is then converted into a better leaving group or directly displaced to introduce a nitrogen-containing moiety, which is subsequently converted to the primary amine.

The oxidation of the sulfide to the sulfone is a critical step, often employing robust oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is mechanistically significant as it dramatically alters the electronic properties and geometry of the ring, rendering it more polar and metabolically stable. The choice of chlorinating agent for converting the intermediate alcohol, such as thionyl chloride, is crucial for achieving high yields and purity.[\[2\]](#)

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Caption: Generalized synthetic workflow for 3-Aminothietane 1,1-dioxide HCl.

Applications in Drug Discovery and Development

The thietane 1,1-dioxide scaffold is a bioisostere for various groups, including gem-dimethyl and carbonyl functionalities. Its incorporation into drug candidates can lead to improved

pharmacological profiles.

- Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism, which can increase the half-life of a drug molecule.
- Aqueous Solubility: As a potent hydrogen bond acceptor, the sulfone moiety often imparts significant aqueous solubility, a critical property for oral bioavailability.
- Scaffold Rigidity: The strained four-membered ring provides a degree of conformational rigidity, which can be advantageous for locking a molecule into its bioactive conformation, thereby improving potency and selectivity.
- Novel Chemical Space: The use of thietane derivatives allows for exploration of novel chemical space, moving away from more traditional ring systems and potentially leading to new intellectual property.

Research into related 3-substituted thietane-1,1-dioxides has shown potential for CNS applications, with some derivatives exhibiting antidepressant properties comparable to established drugs like imipramine in preclinical models.[\[3\]](#)

Experimental Protocol: N-Acylation of 3-Aminothietane 1,1-dioxide Hydrochloride

This protocol describes a general procedure for the acylation of the primary amine, a common step in synthesizing more complex drug candidates.

Objective: To synthesize N-(1,1-dioxidothietan-3-yl)acetamide as a representative example of derivatization.

Materials:

- **3-Aminothietane 1,1-dioxide hydrochloride**
- Acetyl chloride
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, suspend **3-Aminothietane 1,1-dioxide hydrochloride** (1.0 eq) in anhydrous DCM.
- Base Addition: Cool the suspension in an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the acylation.
- Acylating Agent Addition: While stirring vigorously at 0 °C, add acetyl chloride (1.1 eq) dropwise. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Workup - Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO_3 solution to neutralize any remaining acid.

- **Workup - Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Trustworthiness Note: This washing sequence removes water-soluble impurities and the basic catalyst.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude N-(1,1-dioxidothietan-3-yl)acetamide by flash column chromatography or recrystallization as needed.

Safety and Handling

While specific toxicity data for this compound is limited, related compounds like 3-Aminothietane 1,1-dioxide hydrochloride carry GHS hazard warnings.^[4] Standard laboratory safety protocols should be followed.

- **Hazard Statements (Assumed from related structures):**
 - H302: Harmful if swallowed.^[4]
 - H315: Causes skin irritation.^[4]
 - H319: Causes serious eye irritation.^[4]
- **Precautionary Measures:**
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood.
 - Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Aminothietane 1,1-dioxide hydrochloride is a valuable and versatile building block for modern drug discovery. Its unique combination of properties, including enhanced metabolic

stability, improved aqueous solubility, and conformational rigidity, makes it an attractive scaffold for medicinal chemists. The straightforward synthetic accessibility and the reactive primary amine handle allow for its incorporation into a wide array of molecular architectures, paving the way for the development of next-generation therapeutics.

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